molecular formula C17H21N5O2 B14926268 3,6-dimethyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14926268
M. Wt: 327.4 g/mol
InChI Key: JAZBMRZNHFAQJF-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining isoxazole and pyridine rings, which are known for their significant roles in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, carbon monoxide, and aryl iodides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6-DIMETHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3,6-DIMETHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are crucial for understanding its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-DIMETHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of isoxazole and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

3,6-dimethyl-N-[2-methyl-3-(5-methylpyrazol-1-yl)propyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H21N5O2/c1-10(9-22-12(3)5-6-19-22)8-18-16(23)14-7-11(2)20-17-15(14)13(4)21-24-17/h5-7,10H,8-9H2,1-4H3,(H,18,23)

InChI Key

JAZBMRZNHFAQJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C)CNC(=O)C2=C3C(=NOC3=NC(=C2)C)C

Origin of Product

United States

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